
Dimethoxy(3-methyl-3-phenylbutyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethoxy(3-methyl-3-phenylbutyl)silane is a type of silane, which is a compound containing a silicon atom bonded to two methoxy groups and a 3-methyl-3-phenylbutyl group . It is related to other compounds such as dimethoxymethylphenylsilane and dimethoxy-methyl(3,3,3-trifluoropropyl)silane .
Synthesis Analysis
The synthesis of similar compounds involves the use of environmentally benign and commercially available starting reagents . A method for the synthesis of organofunctional silanes by the thiol-(meth)acrylate addition reaction has been reported . The synthesis of sols containing 0–30 mol% of the compound involves the use of reactive silane, TEOS, and absolute ethanol .Molecular Structure Analysis
The molecular structure of dimethoxy(3-methyl-3-phenylbutyl)silane is related to its formula: C9H14O2Si . The structure includes a silicon atom bonded to two methoxy groups and a 3-methyl-3-phenylbutyl group .Chemical Reactions Analysis
The characteristics of developed vulcanization, in particular the dimethoxy-type silane-coupling agents, have improved properties such as environmentally friendly fabrication process, mechanical, physical, swelling, and dynamic viscoelastic properties of composites .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they are colorless to almost colorless clear liquids . The refractive index of dimethoxy(methyl)phenylsilane is 1.479, and it has a boiling point of 199 °C and a density of 1.005 g/mL at 20 °C .Aplicaciones Científicas De Investigación
Flame Retardancy and Polymer Modification
Silicon-containing compounds, akin to Dimethoxy(3-methyl-3-phenylbutyl)silane, have been utilized to enhance flame retardancy and thermal stability in polymers. For example, a study conducted by Li et al. (2005) synthesized a silicon, phosphorus, and nitrogen-containing copolymer, which, when incorporated into polypropylene, significantly improved its flame retardancy and thermal degradation behavior. The formation of a char layer with a swollen inner structure and smooth outer surface acted as an effective barrier during thermal degradation, demonstrating an innovative approach to modifying polymer materials for enhanced fire resistance and thermal stability (Li, Zhong, Wei, & Jiang, 2005).
Hydrophobic Surface Modification
Another research domain involves the modification of silica surfaces to create hydrophobic aerogels, which have applications ranging from insulation materials to sensors. Duan et al. (2016) modified silica gel networks with a silylating agent to achieve hydrophobic aerogels with varying degrees of surface energy. This study demonstrated the effectiveness of silane compounds in tailoring the hydrophobic properties of materials, which could be beneficial for a wide range of industrial applications (Duan, Jana, Lama, & Espe, 2016).
Battery Technology
In the field of energy storage, silane compounds have been explored as additives to enhance the performance of lithium-ion batteries. Xia et al. (2008) investigated Phenyl tris-2-methoxydiethoxy silane as an additive in PC-based electrolytes, showing its ability to suppress the co-intercalation of PC molecules and improve battery performance. This highlights the role of silane compounds in developing more efficient and durable batteries (Xia, Wang, Wu, Luo, Zhao, & Ree, 2008).
Surface Treatment and Nanocomposites
Silane compounds have also been used for surface treatment to improve the dispersion and electrical properties of nanocomposites. Huang et al. (2010) utilized (3-Glycidoxypropyl)methyldiethoxysilane as a silane coupling agent for silica nanoparticles, which enhanced the electrical properties of epoxy composites. This application of silane compounds in modifying the surface properties of nanoparticles demonstrates their importance in the development of advanced materials with improved performance (Huang, Zheng, Jiang, & Yin, 2010).
Safety And Hazards
Direcciones Futuras
The use of silane coupling agents, including dimethoxy-type silane-coupling agents, is being explored for their potential in improving the properties of composites . Their environmentally friendly fabrication process and improved mechanical and physical properties make them valuable for multi-materialization .
Propiedades
InChI |
InChI=1S/C13H21O2Si/c1-13(2,10-11-16(14-3)15-4)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOJITVWBYRELV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC[Si](OC)OC)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724620 |
Source


|
| Record name | Dimethoxy(3-methyl-3-phenylbutyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethoxy(3-methyl-3-phenylbutyl)silane | |
CAS RN |
157223-33-1 |
Source


|
| Record name | Dimethoxy(3-methyl-3-phenylbutyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

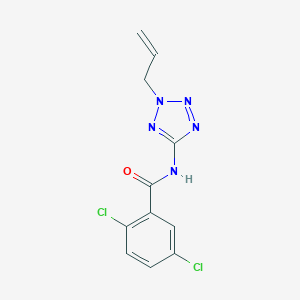
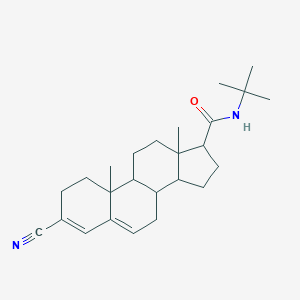

![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)
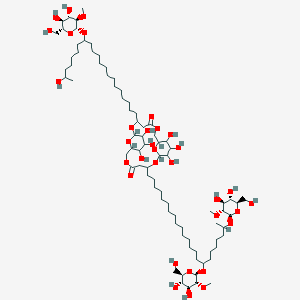

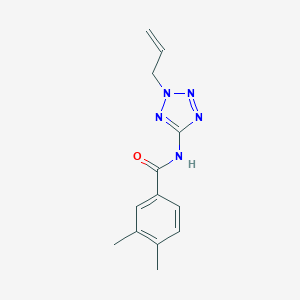
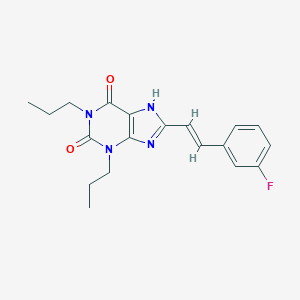

![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)

![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)